molecular formula C26H22ClF3N6O3S B12386358 Unii-4G8X27X87A CAS No. 2712480-46-9

Unii-4G8X27X87A

Cat. No.: B12386358
CAS No.: 2712480-46-9
M. Wt: 591.0 g/mol
InChI Key: GYJPQNPVIJXXTA-JOCHJYFZSA-N
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Preparation Methods

The synthesis of Monlunabant involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a diketone to form the pyrazole ring.

    Introduction of substituents: Various substituents, such as the chlorophenyl, phenyl, and trifluoromethylphenyl groups, are introduced through nucleophilic substitution reactions.

    Final modifications:

Industrial production methods for Monlunabant would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Monlunabant undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Monlunabant exerts its effects by acting as an inverse agonist at the cannabinoid receptor 1. This receptor is primarily found in the central nervous system and is involved in regulating appetite, metabolism, and energy balance. By binding to the receptor, Monlunabant inhibits its activity, leading to reduced appetite and increased energy expenditure. The compound’s β-arrestin-2-biased activity further modulates downstream signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Monlunabant is unique compared to other cannabinoid receptor modulators due to its peripherally selective and β-arrestin-2-biased activity. Similar compounds include:

Monlunabant’s unique properties make it a promising candidate for further research and development in the field of cannabinoid receptor modulation.

Properties

CAS No.

2712480-46-9

Molecular Formula

C26H22ClF3N6O3S

Molecular Weight

591.0 g/mol

IUPAC Name

N-[(E)-N'-[(Z)-C-[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]sulfonylcarbonimidoyl]carbamimidoyl]acetamide

InChI

InChI=1S/C26H22ClF3N6O3S/c1-16(37)32-24(31)33-25(35-40(38,39)21-13-9-19(10-14-21)26(28,29)30)36-15-22(17-5-3-2-4-6-17)23(34-36)18-7-11-20(27)12-8-18/h2-14,22H,15H2,1H3,(H3,31,32,33,35,37)/t22-/m1/s1

InChI Key

GYJPQNPVIJXXTA-JOCHJYFZSA-N

Isomeric SMILES

CC(=O)N/C(=N/C(=N/S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N

Canonical SMILES

CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N

Origin of Product

United States

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